Tolazoline

説明

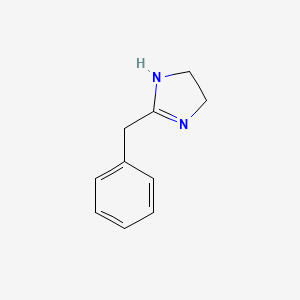

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVZKJJQOZQXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-97-2 (mono-hydrochloride) | |

| Record name | Tolazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023683 | |

| Record name | Tolazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e+00 g/L | |

| Record name | Tolazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59-98-3 | |

| Record name | Tolazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH9H12AQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 °C | |

| Record name | Tolazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tolazoline's Interaction with Alpha-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of tolazoline, a non-selective competitive alpha-adrenergic receptor antagonist. It covers its binding characteristics, impact on signaling pathways, and the experimental methodologies used for its characterization.

Overview of this compound

This compound is an imidazoline derivative that functions as a competitive antagonist at both α1 and α2-adrenergic receptors, with a similar affinity for each.[1] It is structurally related to phentolamine and acts as a vasodilator by directly relaxing vascular smooth muscle, which decreases total peripheral resistance.[2] Clinically, it has been used in the treatment of persistent pulmonary hypertension in newborns.[1][3] Beyond its primary alpha-blocking activity, this compound also exhibits some activity at histaminergic and cholinergic receptors, though the therapeutic implications of these interactions are less defined.[4]

Mechanism of Action at Alpha-Adrenergic Receptors

This compound exerts its effects by competitively binding to alpha-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This antagonism occurs at both postsynaptic α1 receptors and presynaptic α2 autoreceptors.

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq protein. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately leads to the contraction of smooth muscle.

This compound competitively blocks this pathway, preventing agonist-induced smooth muscle contraction and leading to vasodilation.

Alpha-2 adrenergic receptors are GPCRs coupled to the inhibitory Gi protein. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). In presynaptic neurons, this serves as a negative feedback mechanism, inhibiting further release of norepinephrine.

By blocking α2 receptors, this compound prevents this inhibitory effect. This disinhibition of adenylyl cyclase results in an increase in cAMP levels. The blockade of presynaptic α2-autoreceptors also leads to an increased release of norepinephrine, which can contribute to cardiac stimulation.

Quantitative Analysis of Receptor Binding

The affinity of this compound for alpha-adrenergic receptors can be quantified using various binding assays. The data below summarizes key findings from in vitro studies.

| Parameter | Receptor/Tissue | Value | Reference |

| IC₅₀ | α-Adrenergic Receptors (Human Corpus Cavernosum) | 0.1 µM | |

| EC₅₀ | Norepinephrine-precontracted porcine skin flaps | 0.288 µM | |

| Affinity | α2-Adrenergic Receptor Subtypes (A, B, C, D) | Lower affinity compared to yohimbine and atipamezole |

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays. Below are detailed protocols for radioligand binding and functional assays.

This assay determines the affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki value of this compound for α1 and α2-adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells or tissues expressing the alpha-adrenergic receptor subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-Prazosin for α1, [³H]-MK-912 for α2).

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., phentolamine) to determine non-specific binding.

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Preparation: Thaw the cell membrane preparation and resuspend in ice-cold binding buffer. Analyze protein content using a BCA assay.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 150 µL of membranes, 50 µL of radioligand, and 50 µL of binding buffer.

-

Non-specific Binding (NSB): 150 µL of membranes, 50 µL of radioligand, and 50 µL of non-specific ligand (e.g., 10 µM phentolamine).

-

Competitive Binding: 150 µL of membranes, 50 µL of radioligand, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

This assay measures the ability of an antagonist to block agonist-mediated inhibition of cAMP production, a key downstream effect of α2-receptor activation.

Objective: To determine the functional potency (IC₅₀) of this compound as an α2-AR antagonist.

Materials:

-

Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the desired α2-AR subtype.

-

Agonist: A known α2-AR agonist (e.g., UK 14,304).

-

Test Compound: this compound, in serial dilutions.

-

cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., ELISA, HTRF).

Methodology:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the α2-AR agonist (typically the EC₈₀) to stimulate the receptors and incubate for an additional period.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production is the IC₅₀.

Visualizations of Pathways and Protocols

Caption: Alpha-1 adrenergic receptor signaling pathway and its antagonism by this compound.

Caption: Alpha-2 adrenergic autoreceptor signaling pathway and its antagonism by this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical classification of this compound's antagonist properties.

Conclusion

This compound functions as a non-selective, competitive, and reversible antagonist of both alpha-1 and alpha-2 adrenergic receptors. Its mechanism of action involves the direct blockade of these receptors, leading to the inhibition of the Gq signaling pathway at α1 receptors and the disinhibition of the Gi-mediated pathway at α2 receptors. This dual antagonism results in vasodilation and can modulate neurotransmitter release. The quantitative analysis of its binding affinities and functional effects, determined through rigorous experimental protocols such as radioligand binding and cAMP assays, is crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective adrenergic modulators.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Alpha adrenergic blockers: this compound, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline [pharmaguideline.com]

- 4. This compound | C10H12N2 | CID 5504 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Tolazoline as a Non-Selective Alpha-1 and Alpha-2 Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolazoline is an imidazoline derivative that functions as a non-selective, competitive antagonist at both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1][2] Structurally, it is 2-benzyl-4,5-dihydro-1H-imidazole.[3] While it is an older pharmacological tool, its broad activity profile makes it a useful reference compound in adrenergic research. This compound also possesses direct vasodilatory effects on vascular smooth muscle and exhibits complex interactions with histamine receptors, which must be considered during experimental design.[2][4]

This guide provides an in-depth overview of this compound's mechanism of action, its effects on canonical adrenergic signaling pathways, and detailed protocols for its experimental characterization.

Pharmacological Profile

Mechanism of Action

This compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1 and α2-adrenergic receptors. Blockade of postsynaptic α1-receptors on vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance. Concurrently, blockade of presynaptic α2-autoreceptors on sympathetic nerve terminals can inhibit the negative feedback loop that normally suppresses norepinephrine release, potentially leading to an increase in neurotransmitter release in some systems.

Quantitative Pharmacological Data

A comprehensive binding affinity (Ki) profile of this compound against all cloned human α-adrenergic receptor subtypes is not extensively documented in publicly available literature. However, functional studies and binding assays in various tissues provide valuable quantitative insights into its antagonist potency.

| Parameter | Value | Receptor/System | Species | Comments |

| pA₂ | 8.0 | α-Adrenoceptor | Rabbit | This functional antagonism value corresponds to an antagonist dissociation constant (KB) of approximately 10 nM. |

| IC₅₀ | 0.1 µM | ³H-DHE Binding | Human | Inhibition of radioligand binding to smooth muscle cells from corpus cavernosum. |

| EC₅₀ | 0.288 µM | Vascular Resistance | Porcine | Functional antagonism of norepinephrine-induced vasoconstriction in isolated perfused skin flaps. |

Table 1: Summary of Quantitative Pharmacological Data for this compound.

Adrenergic Signaling Pathways and Blockade by this compound

Blockade of Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gαq subunit. Agonist binding typically initiates the following cascade:

-

Activation of Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

-

IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Elevated cytosolic Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C (PKC), leading to downstream cellular effects like smooth muscle contraction.

This compound blocks this pathway at the initial step by preventing agonist binding to the α1-receptor, thereby inhibiting PLC activation and subsequent downstream events.

Blockade of Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are GPCRs coupled to the Gαi subunit. Their activation by an agonist leads to an inhibitory cascade:

-

Inhibition of the enzyme Adenylyl Cyclase (AC).

-

This inhibition reduces the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Lowered intracellular cAMP levels decrease the activity of cAMP-dependent protein kinase (Protein Kinase A or PKA).

-

Reduced PKA activity alters the phosphorylation state of target proteins, leading to cellular responses such as the inhibition of neurotransmitter release from presynaptic terminals.

This compound competitively binds to the α2-receptor, preventing agonist-induced Gαi activation and thereby maintaining Adenylyl Cyclase activity and basal cAMP levels.

Experimental Protocols for Characterization

Protocol 1: Radioligand Receptor Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound for a specific α-adrenergic receptor subtype by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the Ki of this compound for a specific α-receptor subtype (e.g., α2A).

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human α-receptor subtype of interest (e.g., α2A-AR).

-

Radioligand: A high-affinity antagonist for the target receptor (e.g., [³H]-Rauwolscine for α2 subtypes).

-

Non-specific Ligand: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist (e.g., Phentolamine) to determine non-specific binding.

-

Test Compound: this compound, prepared in serial dilutions.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter & Fluid.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in binding buffer. The final concentration in the assay should typically span a 5-log unit range (e.g., 1 nM to 100 µM).

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add 50 µL cell membranes, 50 µL of the radioligand at a fixed concentration (near its Kd), and 50 µL of binding buffer.

-

Non-specific Binding (NSB): Add 50 µL cell membranes, 50 µL of the radioligand, and 50 µL of the non-specific ligand.

-

Competition Binding: Add 50 µL cell membranes, 50 µL of the radioligand, and 50 µL of each this compound dilution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 4-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each this compound concentration, calculate the percentage of specific binding inhibited.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Alpha adrenergic blockers: this compound, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline [pharmaguideline.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound | C10H12N2 | CID 5504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

The Structure-Activity Relationship of Tolazoline and Imidazoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for tolazoline and related imidazoline compounds. This compound, a prototypical imidazoline derivative, exhibits a complex pharmacology, interacting with both α-adrenergic and imidazoline receptors. Understanding the structural modifications that govern the affinity and selectivity of these compounds for their various targets is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. This document provides a comprehensive overview of the SAR, detailed experimental methodologies, and the intricate signaling pathways associated with imidazoline receptor activation.

Introduction to this compound and Imidazoline Receptors

This compound, chemically 2-benzyl-4,5-dihydro-1H-imidazole, is recognized as a non-selective α-adrenergic antagonist with additional activity at histamine receptors. Its vasodilatory properties have led to its use in treating conditions such as persistent pulmonary hypertension in newborns. Beyond its interaction with adrenergic receptors, this compound and other imidazoline-containing molecules are ligands for a distinct class of proteins known as imidazoline receptors.

Imidazoline receptors are broadly classified into three main subtypes:

-

I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure. Their activation leads to a reduction in sympathetic outflow.

-

I2-Imidazoline Receptors: These receptors are found on the outer mitochondrial membrane and are allosteric binding sites on monoamine oxidases (MAO-A and MAO-B). Ligands for I2 receptors are being investigated for their potential in neuroprotection and pain management.

-

I3-Imidazoline Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.

The dual affinity of many imidazoline compounds for both α-adrenergic and imidazoline receptors presents a challenge and an opportunity in drug development. Elucidating the SAR is crucial for designing ligands with high selectivity for a specific receptor subtype, thereby minimizing off-target effects.

Quantitative Structure-Activity Relationship (SAR) Data

The affinity of imidazoline derivatives for imidazoline and α-adrenergic receptors is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes the binding affinities (pKi) of a series of 2-aryl-imidazoline compounds, providing a quantitative insight into the SAR.

| Compound | Substituent (R) | I1 pKi | I2 pKi | α1 pKi | α2 pKi | I1/α2 Selectivity | I2/α2 Selectivity |

| 1 | H | 7.65 | 7.91 | 6.33 | 7.17 | 3.0 | 5.5 |

| 2 | 2-CH3 | 8.11 | 7.59 | 6.12 | 7.00 | 12.9 | 3.9 |

| 3 | 3-CH3 | 8.24 | 7.82 | 6.15 | 7.00 | 17.4 | 6.6 |

| 4 | 4-CH3 | 7.62 | 8.26 | 6.00 | 7.00 | 4.2 | 18.2 |

| 5 | 2-OCH3 | 8.53 | 5.00 | 5.54 | 6.10 | 269.2 | 0.1 |

| 6 | 3-OCH3 | 8.16 | 6.51 | 5.87 | 6.51 | 44.7 | 1.0 |

| 7 | 4-OCH3 | 7.34 | 7.38 | 6.10 | 6.80 | 3.5 | 3.8 |

| 8 | 2-F | 7.49 | 7.51 | 6.10 | 7.10 | 2.5 | 2.6 |

| 9 | 3-F | 7.56 | 7.91 | 6.19 | 7.15 | 2.6 | 5.8 |

| 10 | 4-F | 7.34 | 8.08 | 6.10 | 7.00 | 2.2 | 12.0 |

| 11 | 2-Cl | 7.54 | 7.72 | 6.30 | 7.30 | 1.7 | 2.6 |

| 12 | 3-Cl | 7.48 | 8.00 | 6.22 | 7.22 | 1.8 | 6.0 |

| 13 | 4-Cl | 7.28 | 8.21 | 6.12 | 7.04 | 1.7 | 14.8 |

| 14 | 3-F, 4-CH3 | 7.00 | 8.53 | 5.82 | 6.60 | 2.5 | 85.1 |

Data adapted from Gentili, F., et al. (2007). Bioorganic & Medicinal Chemistry, 15(3), 1496-1506.

Key SAR Observations:

-

Linkage to Aromatic Ring: Connecting the imidazoline moiety at the 2-position to an aromatic substituent generally leads to a significant decrease in affinity for α-adrenergic receptors.[1]

-

I1 Receptor Affinity: Phenyl imidazolines with a methyl or methoxy group in the ortho or meta position tend to have higher affinity for I1 sites.[1] For instance, 2-(2'-methoxyphenyl)-imidazoline (Compound 5) is a highly potent I1 ligand.[1]

-

I2 Receptor Selectivity: The presence of a methyl group in the para position of the phenyl ring increases selectivity for I2 receptors.[1] The compound 2-(3'-fluoro-4'-tolyl)-imidazoline (Compound 14) demonstrates high potency and selectivity for I2 sites.[1]

-

Substituents on the Phenyl Ring: For clonidine- and this compound-like compounds, 2,6-disubstitution on the phenyl ring, which restricts rotation and forces the phenyl and imidazoline rings into different planes, is associated with the highest activity at α-adrenergic and H2 receptors. Substituents at the 3, 4, or 5 positions of the phenyl ring tend to reduce or abolish activity at H2-receptors while maintaining α-receptor activity.

Experimental Protocols

The determination of the binding affinities of this compound analogs and other imidazoline compounds is primarily achieved through radioligand binding assays.

Radioligand Binding Assay for I1 and I2 Imidazoline Receptors

Objective: To determine the binding affinity (Ki) of test compounds for I1 and I2 imidazoline receptors.

Materials:

-

Radioligand for I1: [3H]-Clonidine or [3H]-Moxonidine

-

Radioligand for I2: [3H]-Idazoxan

-

Tissue Preparation:

-

For I1 receptors: Bovine adrenal medullary membranes or human platelet membranes.

-

For I2 receptors: Rabbit or rat kidney cortex membranes.

-

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Determinant:

-

For I1: High concentration of moxonidine or rilmenidine.

-

For I2: High concentration of idazoxan or cirazoline.

-

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: a. Homogenize the selected tissue in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer. b. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:

- Membrane suspension (typically 200-400 µg of protein).

- A fixed concentration of the radioligand (e.g., 0.5 nM [3H]-Clonidine for I1 sites).

- Varying concentrations of the unlabeled test compound (for competition assays) or buffer (for total binding).

- A high concentration of the non-specific binding determinant. b. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 45-60 minutes).

-

Filtration and Washing: a. Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. b. Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The diverse physiological effects of imidazoline compounds are mediated by distinct signaling pathways for each receptor subtype. The development of novel imidazoline ligands typically follows a structured workflow from synthesis to pharmacological evaluation.

Signaling Pathways

I1-Imidazoline Receptor Signaling Pathway

Activation of the I1-imidazoline receptor, which is believed to be a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in sympathetic tone.

I2-Imidazoline Receptor Signaling Pathway

The I2-imidazoline receptor is an allosteric modulatory site on monoamine oxidase (MAO). Its activation can influence the activity of this key enzyme in neurotransmitter metabolism. The exact downstream signaling cascade is still under investigation.

I3-Imidazoline Receptor Signaling Pathway

Located in pancreatic β-cells, the I3 receptor plays a role in insulin secretion. Evidence suggests that it may act by inhibiting ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and subsequent insulin release. There is also evidence for a link to the phospholipase C (PLC) pathway.

Experimental Workflow for Novel Imidazoline Ligand Development

The discovery and development of new imidazoline-based drugs follow a multi-step process that integrates chemical synthesis with pharmacological screening.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of steric and electronic factors that determine their affinity and selectivity for imidazoline and α-adrenergic receptors. A thorough understanding of these relationships, facilitated by quantitative binding data and detailed pharmacological testing, is essential for the development of next-generation therapeutics targeting these receptor systems. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals working in this dynamic field. Future research focused on elucidating the precise molecular interactions between ligands and receptor subtypes will undoubtedly pave the way for the creation of highly selective and efficacious drugs for a range of cardiovascular and neurological disorders.

References

Synthesis of Tolazoline Hydrochloride: An In-depth Technical Guide for Research Professionals

For research purposes only. All procedures should be conducted by qualified professionals in a well-equipped laboratory, adhering to all applicable safety regulations.

This technical guide provides a comprehensive overview of the synthesis of Tolazoline hydrochloride, a compound of significant interest for research in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed methodologies, data presentation, and workflow visualizations to support laboratory research.

Introduction

This compound, chemically known as 2-benzyl-4,5-dihydro-1H-imidazole, is a non-selective competitive α-adrenergic receptor antagonist.[1] Its hydrochloride salt is the commonly used form in research and clinical settings. This guide focuses on the prevalent and well-documented synthetic route commencing from benzyl cyanide (phenylacetonitrile).

Synthetic Pathway Overview

The most common and established method for the synthesis of this compound hydrochloride is a two-step process:

-

Formation of Ethyl Phenylacetimidate Hydrochloride: Benzyl cyanide reacts with ethanol in the presence of hydrogen chloride to form the intermediate, ethyl phenylacetimidate hydrochloride.

-

Cyclization to this compound and Salt Formation: The intermediate is then reacted with ethylenediamine to form the imidazoline ring of this compound. The resulting free base is subsequently converted to its hydrochloride salt.

The overall synthetic workflow is depicted below:

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound and its hydrochloride salt is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₃ClN₂[2] |

| Molecular Weight | 160.22 g/mol [3] | 196.68 g/mol [2] |

| Appearance | Solid[3] | White to almost white powder/crystal |

| Melting Point | 174 °C | 174-176 °C |

| Solubility (Water) | 373 mg/L | Soluble |

| logP | 2.65 | - |

| pKa | 10.3 | - |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Technique | Data Reference |

| ¹H NMR | Available on PubChem |

| ¹³C NMR | Available on PubChem |

| IR Spectroscopy | Available on PubChem |

| Mass Spectrometry | Available on PubChem |

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of this compound hydrochloride. Researchers should consider these as a starting point and may need to optimize conditions based on their specific laboratory setup and reagent quality.

Synthesis of Ethyl Phenylacetimidate Hydrochloride (Intermediate)

This step involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst.

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve benzyl cyanide in an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 10 °C.

-

Continue the reaction with stirring for several hours until the formation of a precipitate (the imidate hydrochloride) is complete.

-

Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

-

Dry the solid under vacuum to yield ethyl 2-phenylacetimidate hydrochloride.

Synthesis of this compound Hydrochloride

This final step involves the cyclization of the imidate intermediate with ethylenediamine to form the imidazoline ring, followed by the formation of the hydrochloride salt.

Procedure:

-

In a round-bottom flask, suspend the ethyl phenylacetimidate hydrochloride obtained in the previous step in a suitable solvent such as anhydrous ethanol.

-

Add a molar equivalent of ethylenediamine to the suspension.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the hydrochloride salt precipitates directly, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue, containing this compound free base, is then dissolved in a minimal amount of a suitable solvent (e.g., isopropanol).

-

A solution of hydrochloric acid in isopropanol is then added dropwise with stirring until the precipitation of this compound hydrochloride is complete.

-

The precipitate is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

-

The final product is dried under vacuum.

Purification:

Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed to obtain high-purity this compound hydrochloride.

Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed using various analytical techniques.

Table 3: Analytical Characterization of this compound Hydrochloride

| Technique | Expected Results |

| Melting Point | 174-176 °C |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the imidazoline ring. |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the benzylic carbon, the imidazoline ring carbons, and the C=N carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the this compound free base (m/z = 160.10). |

| Elemental Analysis | Calculated: C, 61.07%; H, 6.66%; Cl, 18.02%; N, 14.24%. Found: Values should be within ±0.4% of the calculated values. |

Safety Considerations

-

Benzyl cyanide is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen chloride gas is corrosive and toxic. It should be handled in a well-ventilated fume hood.

-

Ethylenediamine is corrosive and a skin and respiratory irritant. Handle with appropriate PPE.

-

This compound hydrochloride is a pharmacologically active compound and should be handled with care.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of this compound hydrochloride for research applications. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently synthesize and verify this important compound for their studies. As with any chemical synthesis, careful planning, adherence to safety protocols, and optimization of reaction conditions are paramount for successful outcomes.

References

Tolazoline's Effects on Vascular Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazoline is a fascinating vasoactive compound with a complex pharmacological profile. Primarily known as a non-selective competitive α-adrenergic receptor antagonist, its effects on vascular smooth muscle are multifaceted, involving direct receptor blockade, engagement of other receptor systems, and potential direct smooth muscle effects. This technical guide provides an in-depth exploration of the mechanisms of action of this compound on vascular smooth muscle contraction, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

This compound's primary influence on vascular smooth muscle tone stems from two well-documented, receptor-mediated pathways:

-

α-Adrenergic Receptor Antagonism : this compound acts as a competitive antagonist at both α1 and α2-adrenergic receptors.[1][2] In vascular smooth muscle, α1-adrenergic receptors are predominant and are coupled to the Gq signaling cascade.[3][4] Stimulation of these receptors by endogenous agonists like norepinephrine initiates a signaling cascade that leads to vasoconstriction. By blocking these receptors, this compound prevents this cascade, leading to vasodilation, particularly in tissues with high sympathetic tone.[5]

-

Histamine H2 Receptor Agonism : this compound exhibits agonist activity at histamine H2 receptors. In some vascular beds, stimulation of H2 receptors on smooth muscle cells leads to vasodilation, an effect that is independent of its α-adrenergic blocking properties. This H2-mediated effect contributes to its overall vasodilatory profile.

Interestingly, the net effect of this compound can be context-dependent. For instance, in isolated rabbit pulmonary arteries pre-contracted with norepinephrine, this compound produces dose-dependent vasodilation. However, on resting or potassium chloride-precontracted pulmonary arteries, it can induce vasoconstriction, suggesting a more complex interaction that may involve partial agonist activity or other receptor systems.

Quantitative Data on this compound's Vascular Effects

The following table summarizes key quantitative parameters of this compound's activity from various in-vitro studies. These values are crucial for understanding its potency and affinity for different molecular targets.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| pA2 | 8.0 | Rabbit Aorta | Competitive antagonism vs. Norepinephrine | |

| IC50 | 0.1 µM | Human Corpus Cavernosum Smooth Muscle Cells | Inhibition of ³H-dihydroergocryptine binding | |

| EC50 | 0.288 µM | Porcine Perfused Skin Flaps | Reduction of vascular resistance (pre-contracted with Norepinephrine) | |

| -log EC50 | 5.80 | Rabbit Aorta | Elicitation of contraction (partial agonist effect) | |

| Relaxation | ~60% at 10⁻⁵ M | Rabbit Pulmonary Artery | Vasodilation of norepinephrine-precontracted rings |

Signaling Pathways

The vasodilatory effect of this compound is primarily achieved by interfering with the primary vasoconstriction pathway and simultaneously activating a vasodilation pathway.

Inhibition of α1-Adrenergic Receptor-Mediated Contraction

Norepinephrine-induced vasoconstriction is a calcium-dependent process. This compound competitively blocks the α1-adrenergic receptor, preventing the initiation of this signaling cascade.

Histamine H2 Receptor-Mediated Vasodilation

This compound's agonist activity at H2 receptors activates the adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP). Elevated cAMP levels promote vasodilation through multiple downstream mechanisms, primarily by inhibiting Myosin Light Chain Kinase (MLCK) and reducing intracellular calcium.

Experimental Protocols

The following protocols outline standard methodologies for assessing the effects of this compound on vascular smooth muscle.

Isolated Aortic Ring Vasorelaxation Assay

This in vitro method is a cornerstone for studying the direct effects of vasoactive compounds on vascular tissue.

Objective: To determine the vasodilatory effect of this compound on pre-contracted isolated arterial rings.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., Wistar rat).

-

Krebs-Henseleit Solution (in mM: NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.5, NaHCO₃ 25, KH₂PO₄ 1.2, Glucose 11).

-

Carbogen gas (95% O₂, 5% CO₂).

-

Phenylephrine (or other α-agonist) for pre-contraction.

-

This compound stock solution.

-

Isolated organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

The lower hook is fixed, and the upper hook is connected to a force-displacement transducer.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, with solution changes every 15-20 minutes.

-

To test viability, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

To check for endothelial integrity (if required), pre-contract the ring with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

-

-

Vasorelaxation Study:

-

Wash the rings and allow them to return to baseline tension.

-

Induce a stable, submaximal contraction with an α-agonist like phenylephrine (e.g., 1 µM).

-

Once the contraction plateau is reached, add cumulative concentrations of this compound to the bath at regular intervals.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 value.

-

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol allows for the direct measurement of changes in intracellular calcium in response to this compound in cultured vascular smooth muscle cells.

Objective: To quantify changes in [Ca²⁺]i in vascular smooth muscle cells upon stimulation and subsequent inhibition with this compound.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line).

-

Glass-bottom culture dishes.

-

HEPES-buffered saline (HBS).

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Pluronic F-127.

-

Norepinephrine (or other agonist).

-

This compound.

-

Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter at ~510 nm).

Procedure:

-

Cell Preparation:

-

Seed vascular smooth muscle cells onto glass-bottom dishes and grow to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBS.

-

Wash the cells with HBS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with HBS to remove extracellular dye and allow 20-30 minutes for complete de-esterification of the dye within the cells.

-

-

Imaging:

-

Mount the dish on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBS at 37°C.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

-

-

Experimental Protocol:

-

Establish a stable baseline recording.

-

Introduce the agonist (e.g., norepinephrine) into the perfusion buffer to induce an increase in [Ca²⁺]i.

-

After the calcium response has peaked or reached a plateau, introduce this compound (with or without the continued presence of the agonist) into the perfusion buffer.

-

Record the changes in fluorescence.

-

-

Data Analysis and Calibration:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The F340/F380 ratio is proportional to the [Ca²⁺]i.

-

At the end of each experiment, perform a calibration to convert the ratio values into actual calcium concentrations using ionomycin (to determine Rmax) and a calcium chelator like EGTA (to determine Rmin).

-

Conclusion

This compound's effect on vascular smooth muscle contraction is a result of a sophisticated interplay between its roles as a non-selective α-adrenergic antagonist and a histamine H2 receptor agonist. Its ability to induce vasodilation is primarily due to the blockade of norepinephrine-induced, calcium-dependent vasoconstriction. This effect is further augmented by its stimulation of the cAMP-mediated relaxation pathway via H2 receptors. The quantitative data and experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced pharmacology of this compound and to explore its potential in the development of novel therapeutics for vascular disorders.

References

- 1. kup.at [kup.at]

- 2. Structure-activity relationships of clonidine- and this compound-like compounds at histamine and alpha-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual vasoactive effects of this compound on rabbit pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

Tolazoline's Interaction with I1 and I2 Imidazoline Receptors: A Technical Guide

This technical guide provides an in-depth analysis of the pharmacological interactions between tolazoline and the I1 and I2 imidazoline receptor subtypes. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the binding characteristics, signaling pathways, and experimental methodologies relevant to this compound.

Introduction to this compound and Imidazoline Receptors

This compound is a non-selective competitive α-adrenergic antagonist that also exhibits significant affinity for imidazoline receptors.[1][2] Historically utilized for its vasodilatory properties, its complex pharmacology extends beyond the adrenergic system.[1][3] Imidazoline receptors are a class of receptors, distinct from adrenergic receptors, that bind clonidine and other imidazoline-containing compounds.[4] They are broadly classified into three main subtypes:

-

I1 Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are integral to the central regulation of blood pressure. Activation of I1 receptors in the brainstem leads to a reduction in sympathetic nervous system outflow, resulting in decreased blood pressure.

-

I2 Imidazoline Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are structurally related to monoamine oxidase (MAO). They are implicated in a variety of functions, including pain modulation, neuroprotection, and psychiatric conditions.

This compound's interaction with both I1 and I2 subtypes underscores its complex pharmacological profile and necessitates a detailed examination of its receptor-specific activities.

Quantitative Analysis of this compound Binding Affinity

The affinity of this compound for I1 and I2 imidazoline receptors has been characterized through competitive radioligand binding assays. This compound demonstrates a notable affinity for the I2 subtype and is recognized as an antagonist at I1 sites. The binding characteristics are summarized below.

| Ligand | Receptor Subtype | Tissue / Preparation | Radioligand | Kᵢ (nM) | Reference(s) |

| This compound | I1 Imidazoline | - | - | Data Not Specified | |

| This compound | I2 Imidazoline | Rabbit Cerebral Cortex | [³H]Idazoxan | 16 - 130 | |

| This compound | I2 Imidazoline | Human/Rat Cortex | [³H]Idazoxan | Exhibits two affinity states (KᵢH and KᵢL) |

Note: Specific Kᵢ values for this compound at I1 receptors are not consistently reported in foundational literature, though its antagonistic action is acknowledged. For I2 receptors, studies indicate heterogeneity, with this compound displacing radioligands from high-affinity (KᵢH) and low-affinity (KᵢL) sites.

Interaction with I1 Imidazoline Receptors

The I1 imidazoline receptor is a cell-surface protein that, upon activation, initiates a distinct signaling cascade. Unlike G-protein coupled receptors that modulate adenylyl or guanylyl cyclases, the I1 receptor is coupled to the hydrolysis of choline phospholipids.

The primary signaling pathway for the I1 receptor involves the direct activation of phosphatidylcholine-selective phospholipase C (PC-PLC). This enzyme catalyzes the hydrolysis of phosphatidylcholine, leading to the production of the second messenger diacylglycerol (DAG). This pathway is independent of inositol phospholipid hydrolysis or rapid calcium fluxes.

The following diagram illustrates the signal transduction cascade initiated by ligand binding to the I1 imidazoline receptor.

Interaction with I2 Imidazoline Receptors

The I2 imidazoline receptor's mechanism is fundamentally different from that of the I1 subtype. I2 binding sites are primarily located on the outer mitochondrial membrane and are considered allosteric binding sites on monoamine oxidase A and B (MAO-A and MAO-B). This compound's binding to these sites can modulate MAO activity, thereby influencing the metabolism of monoamine neurotransmitters like serotonin and norepinephrine.

This interaction does not involve a classical second messenger system but rather a modulatory effect on enzymatic activity. Ligands binding to I2 sites can produce effects such as analgesia and neuroprotection, which are thought to be mediated, at least in part, through the modulation of monoaminergic systems.

This diagram illustrates the relationship between this compound, the I2 receptor, and its proposed effector enzyme, monoamine oxidase.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Kᵢ values) for compounds like this compound is predominantly achieved through competitive radioligand binding assays.

1. Membrane Preparation:

-

Tissues (e.g., brain cortex, kidney) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Polytron homogenizer.

-

The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in an appropriate assay buffer, and protein concentration is determined using a standard method (e.g., Pierce™ BCA Protein Assay). Aliquots are stored at -80°C.

2. Competitive Binding Assay:

-

The assay is performed in 96-well plates with a final volume of 250 µL per well.

-

To each well, the following are added in order:

-

150 µL of the membrane preparation (containing 50-120 µg of protein).

-

50 µL of competing test compound (e.g., this compound) at various concentrations (typically a 10-point dilution series). For total binding, buffer is added. For non-specific binding, a high concentration of a known non-labeled ligand (e.g., idazoxan) is added.

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]idazoxan for I2 sites).

-

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound).

-

A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Conclusion

This compound is a pharmacologically complex agent with significant interactions at both I1 and I2 imidazoline receptors, in addition to its well-established activity at α-adrenergic receptors. It acts as an antagonist at I1 sites and binds with moderate affinity to I2 sites, where it may exhibit complex behavior due to receptor heterogeneity. The signaling pathways and mechanisms of action for I1 and I2 receptors are distinct, with I1 receptors mediating sympatho-inhibition via a PC-PLC/DAG pathway and I2 receptors allosterically modulating MAO activity. A thorough understanding of these interactions, quantified through rigorous experimental protocols like radioligand binding assays, is crucial for the development of more selective agents and for elucidating the full therapeutic potential and side-effect profile of imidazoline-related compounds.

References

Tolazoline's Role in Modulating Sympathetic Nervous System Output: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazoline is a fascinating pharmacological agent with a complex mechanism of action that extends beyond its classical description as a simple alpha-adrenergic antagonist. This technical guide provides an in-depth exploration of this compound's multifaceted role in modulating the sympathetic nervous system. It delves into its interactions with adrenergic, imidazoline, and histamine receptors, presenting a comprehensive overview of its pharmacological effects. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the intricate signaling pathways involved. Through a thorough examination of its molecular interactions and physiological consequences, this guide aims to foster a deeper understanding of this compound's therapeutic potential and its utility as a research tool in autonomic pharmacology.

Introduction

This compound is a synthetic imidazoline derivative that has been recognized for its vasodilatory properties and its ability to influence sympathetic nervous system output.[1] Historically, it has been used in the treatment of persistent pulmonary hypertension in newborns.[1] However, its complex pharmacological profile, characterized by interactions with multiple receptor systems, makes it a subject of ongoing scientific interest. This guide will provide a detailed technical overview of this compound's mechanism of action, focusing on its interactions with alpha-adrenergic, imidazoline, and histamine receptors.

Mechanism of Action

This compound's modulation of the sympathetic nervous system is not attributable to a single receptor interaction but rather to a combination of effects on several key receptor families.

Alpha-Adrenergic Receptor Antagonism

This compound acts as a non-selective antagonist at both α1 and α2-adrenergic receptors.[2]

-

α1-Adrenergic Receptors: Located on postsynaptic membranes of effector organs, such as vascular smooth muscle, their blockade by this compound leads to vasodilation and a decrease in peripheral resistance.

-

α2-Adrenergic Receptors: These receptors are found on presynaptic nerve terminals and act as autoreceptors that inhibit the release of norepinephrine.[2] By antagonizing these receptors, this compound can increase the release of norepinephrine from sympathetic nerve endings.[2] this compound binds to the α2 adrenergic receptor at a 4:1 ratio.

Imidazoline Receptor Agonism

This compound also demonstrates activity at imidazoline receptors, which are categorized into at least three subtypes (I1, I2, and I3). The I1 receptor is particularly relevant to the modulation of sympathetic outflow. Activation of I1 receptors in the brainstem leads to a reduction in sympathetic nerve activity, contributing to a decrease in blood pressure.

Histamine Receptor Agonism

This compound exhibits agonist activity at histamine H2 receptors. Stimulation of H2 receptors can lead to vasodilation, particularly in the microcirculation, and can also have positive chronotropic and inotropic effects on the heart. This histamine-like activity contributes to this compound's overall cardiovascular effects.

Quantitative Data

The following tables summarize the available quantitative data on this compound's interaction with various receptors.

Table 1: Adrenergic Receptor Binding Affinities and Functional Potency of this compound

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| α-adrenoceptor | IC50 | 0.1 μM | Human corpus cavernosum smooth muscle cells (inhibition of ³H-DHE binding) | |

| α-adrenoceptor | pA2 | 8.0 | Rabbit aorta | |

| α2-adrenoceptor | Binding Ratio | 4:1 | Not specified |

Table 2: Functional Vasodilatory Effects of this compound

| Parameter | Value | Experimental Model | Reference |

| EC50 | 0.288 μM | Isolated porcine perfused skin flaps (precontracted with Norepinephrine) |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

References

Historical development of Tolazoline as a pharmacological tool

An In-depth Technical Guide on the Historical Development and Mechanistic Insights of Tolazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fascinating imidazoline derivative, has carved a unique niche in the annals of pharmacology. Initially explored for its vasodilatory properties, its journey has traversed diverse therapeutic landscapes, from a treatment for peripheral vascular diseases to a critical tool in neonatal medicine and veterinary practice. This technical guide provides a comprehensive overview of the historical development of this compound as a pharmacological tool, delving into its synthesis, multifaceted mechanism of action, and the experimental methodologies that have defined our understanding of this versatile molecule.

Historical Perspective and Early Development

The story of this compound begins in the late 1930s, a period of burgeoning research into synthetic medicinal chemistry. While the initial patent literature points to its synthesis by Hartmann and Isler in 1939, it was the subsequent decades that saw its exploration as a therapeutic agent. Early investigations focused on its ability to induce vasodilation, leading to its clinical use in conditions characterized by peripheral vasospasm, such as Raynaud's disease and other circulatory disorders. A significant chapter in this compound's history was its application in the treatment of persistent pulmonary hypertension of the newborn (PPHN), a life-threatening condition of impaired circulatory transition at birth.[1][2][3] Though its use in this indication has been largely superseded by more selective agents, it played a crucial role in improving outcomes for a generation of neonates. More recently, this compound has found a prominent and enduring role in veterinary medicine as a reliable antagonist to reverse the sedative and analgesic effects of α2-adrenergic agonists like xylazine in large animals.[4]

Synthesis of this compound

The classical and most widely cited synthesis of this compound involves a two-step process starting from 2-phenylacetonitrile (benzyl cyanide) and ethylenediamine.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Imidate Ester

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-phenylacetonitrile in an excess of anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

-

Allow the mixture to stand at room temperature for 24-48 hours, during which time the ethyl 2-phenylacetimidate hydrochloride will precipitate.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Cyclization with Ethylenediamine

-

Suspend the dried ethyl 2-phenylacetimidate hydrochloride in a suitable solvent such as anhydrous ethanol or benzene.

-

Add an equimolar amount of anhydrous ethylenediamine to the suspension.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

References

- 1. Interaction of imidazoline alpha-adrenergic receptor antagonists with histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endotracheal this compound: pharmacokinetics and pharmacodynamics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of this compound hydrochloride as a pulmonary vasodilator in potentially fatal episodes of pulmonary vasoconstriction after cardiac surgery in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Understanding the chemical synthesis of Tolazoline and its derivatives

This in-depth guide provides a comprehensive overview of the chemical synthesis of Tolazoline, an imidazoline derivative with vasodilatory properties, and its related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data associated with the preparation of these molecules.

Core Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is through the condensation reaction of phenylacetonitrile with ethylenediamine. This reaction proceeds via the formation of an intermediate amidine, which subsequently cyclizes to form the desired imidazoline ring structure.

A key variation of this synthesis involves the use of a catalyst, such as carbon disulfide or acidic catalysts, to improve reaction rates and yields. The reaction is typically carried out under reflux conditions in a suitable solvent.

Synthetic Pathway

The general reaction scheme for the synthesis of this compound from phenylacetonitrile and ethylenediamine is illustrated below. This two-step process involves the initial formation of an N-phenylethyl-acetamidine intermediate, followed by an intramolecular cyclization to yield this compound.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

Phenylacetonitrile

-

Ethylenediamine (anhydrous)

-

Xylene (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Activated charcoal

Procedure:

-

A mixture of phenylacetonitrile (1 mole) and anhydrous ethylenediamine (1.1 moles) is refluxed in anhydrous xylene for 6-8 hours.

-

The reaction mixture is cooled, and the excess xylene is removed by distillation under reduced pressure.

-

The resulting oily residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous solution is washed with diethyl ether to remove any unreacted phenylacetonitrile.

-

The aqueous layer is then made alkaline with a sodium hydroxide solution, which causes the this compound base to separate as an oil.

-

The oily layer is extracted with diethyl ether.

-

The ether extract is dried over anhydrous sodium sulfate and decolorized with activated charcoal.

-

The solvent is evaporated to yield crude this compound base.

-

For purification, the base can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in ethanol. The resulting salt is then recrystallized from ethanol.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molar Ratio (Phenylacetonitrile:Ethylenediamine) | 1:1.1 |

| Reaction Temperature | Reflux (approx. 140 °C in xylene) |

| Reaction Time | 6 - 8 hours |

| Typical Yield | 60 - 75% |

| Melting Point (this compound HCl) | 173-176 °C |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modifications to the starting materials, either the phenylacetonitrile component or the diamine component. This allows for the introduction of various functional groups on the phenyl ring or the imidazoline ring, leading to a diverse range of pharmacological activities.

General Strategies for Derivatization

Two primary strategies are employed for the synthesis of this compound derivatives:

-

Modification of the Phenylacetonitrile: Substituted phenylacetonitriles can be used as starting materials. For example, using a p-chlorophenylacetonitrile will result in a this compound derivative with a chlorine atom on the phenyl ring.

-

Modification of the Ethylenediamine: Using substituted ethylenediamines allows for the introduction of functional groups on the imidazoline ring.

The following diagram illustrates the logical workflow for synthesizing this compound derivatives.

Caption: Workflow for the synthesis of this compound derivatives.